1-(Pyrimidin-2-yl)piperidin-4-amine
Overview
Description
1-(Pyrimidin-2-yl)piperidin-4-amine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 1-(Pyrimidin-2-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thus inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized to be an orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that it has a significant effect at the molecular and cellular levels, particularly in the context of cancer therapy .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, demonstrating high selectivity for PKB over other kinases such as protein kinase A (PKA) . This interaction is vital as it influences various downstream signaling pathways, including those involved in cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell survival and metabolism . By inhibiting PKB, this compound disrupts the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR), thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding site of PKB . This binding inhibits the kinase activity of PKB, preventing the phosphorylation of its substrates. The compound’s high selectivity for PKB is attributed to its structural compatibility with the ATP-binding pocket, allowing it to effectively compete with ATP . Additionally, this inhibition leads to a cascade of events that alter gene expression and cellular functions, ultimately promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cellular functions . The compound’s stability and efficacy may decrease over time, necessitating periodic replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for achieving the desired therapeutic outcomes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with its role as a kinase inhibitor. The compound undergoes metabolism in vivo, leading to its rapid clearance and low oral bioavailability . This metabolism involves various enzymes, including cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . The metabolic pathways of this compound also influence its pharmacokinetics and overall efficacy in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB . The distribution of this compound is also influenced by its physicochemical properties, including its solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is regulated by various factors, including its binding interactions and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)piperidin-4-amine
- 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXJAKPMUUGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406499 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412355-81-8 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 412355-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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